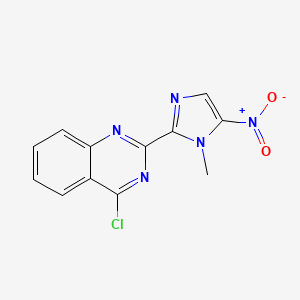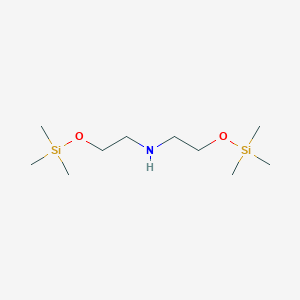
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one
描述
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the quinolinone family This compound is characterized by a quinolinone core structure with a 3-bromopropyl substituent at the nitrogen atom and a partially hydrogenated ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the alkylation of 3,4-dihydroquinolin-2(1H)-one with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinolinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Major Products
The major products formed from these reactions include substituted quinolinone derivatives, fully hydrogenated quinolinone compounds, and various functionalized quinolinones depending on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of quinolinone derivatives and their interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can facilitate covalent binding to biological targets, leading to inhibition or modulation of their activity. The quinolinone core structure can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
2(1H)-Quinolinone, 1-(2-bromoethyl)-3,4-dihydro-: Similar structure with a 2-bromoethyl substituent instead of 3-bromopropyl.
2(1H)-Quinolinone, 1-(3-chloropropyl)-3,4-dihydro-: Similar structure with a 3-chloropropyl substituent instead of 3-bromopropyl.
2(1H)-Quinolinone, 1-(3-iodopropyl)-3,4-dihydro-: Similar structure with a 3-iodopropyl substituent instead of 3-bromopropyl.
Uniqueness
1-(3-Bromopropan-1-yl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the 3-bromopropyl group, which can undergo specific chemical reactions that are not possible with other halogen substituents. This allows for the selective modification of the compound and the synthesis of a wide range of derivatives with diverse biological and chemical properties.
属性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H14BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-5H,3,6-9H2 |
InChI 键 |
MZLUUIRCZKORFY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C2=CC=CC=C21)CCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-fluoro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B8636515.png)

![methyl (4R)-4-[(3R,5R,8S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8636531.png)


![1-Methyl-5-phenyl-1,2,3,4-tetrahydropyrimido[4,5-c]pyridazine](/img/structure/B8636541.png)
![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonyl isocyanate](/img/structure/B8636548.png)





